molecular formula C19H31N7O7 B055259 H-Asp-ala-his-lys-OH CAS No. 111543-77-2

H-Asp-ala-his-lys-OH

Cat. No. B055259
M. Wt: 469.5 g/mol
InChI Key: LNDPHUOSLCCHHY-PYJNHQTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Asp-ala-his-lys-OH” is a tetrapeptide that corresponds to the N-terminal sequence of human serum albumin . It forms a tight binding site for Cu (II) ions and inhibits Cu (II)-induced oxidative DNA double-strand breaks . This tetrapeptide is as effective as human serum albumin (HSA) in preventing neuronal death induced by CuCl2/ascorbic acid .


Synthesis Analysis

The synthesis of peptides like “H-Asp-ala-his-lys-OH” involves overcoming two main obstacles: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The process requires selective acylation of a free amine and specific activation of a designated carboxyl function .


Chemical Reactions Analysis

The tetrapeptide “H-Asp-ala-his-lys-OH” has been shown to bind Cu (II) ions . This binding is significant as it inhibits Cu (II)-induced oxidative DNA double-strand breaks .


Physical And Chemical Properties Analysis

“H-Asp-ala-his-lys-OH” has a molecular weight of 469.49 . It has a predicted boiling point of 1013.5±65.0 °C and a predicted density of 1.377±0.06 g/cm3 . It should be stored at -15°C .

Scientific Research Applications

Application in Biochemistry

Summary of the Application

The tetrapeptide DAHK corresponds to the N-terminal sequence of human serum albumin and forms a tight binding site for Cu (II) ions . It has been shown to prevent the formation of copper-induced reactive oxygen species .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it is likely that the peptide is introduced to a solution containing Cu (II) ions, where it binds to the ions and prevents them from inducing the formation of reactive oxygen species.

Results or Outcomes

DAHK inhibits Cu (II)-induced oxidative DNA double strand breaks . The tetrapeptide is as effective as human serum albumin in preventing neuronal death induced by CuCl2/ascorbic acid .

Application in Dermocosmetics

Summary of the Application

Peptides, including DAHK, have been used in the field of cosmetics, particularly in anti-aging products .

Methods of Application

While the specific methods of application for DAHK in dermocosmetics are not detailed in the sources, peptides are typically incorporated into topical creams or serums, which are then applied to the skin.

Results or Outcomes

The outcomes of using peptides like DAHK in dermocosmetics are not explicitly stated in the sources. However, peptides are generally used in these products for their potential benefits in skin health and anti-aging .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPHUOSLCCHHY-PYJNHQTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp-ala-his-lys-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Asp-ala-his-lys-OH
Reactant of Route 2
H-Asp-ala-his-lys-OH
Reactant of Route 3
H-Asp-ala-his-lys-OH
Reactant of Route 4
H-Asp-ala-his-lys-OH
Reactant of Route 5
H-Asp-ala-his-lys-OH
Reactant of Route 6
H-Asp-ala-his-lys-OH

Citations

For This Compound
1
Citations
RMT Osiname - 2005 - search.proquest.com
Cu (II) is a very important trace element and it is found in many biological systems. During conditions of oxidative stress that can occur with heart disease, Cu (II) rushes out of blood …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.